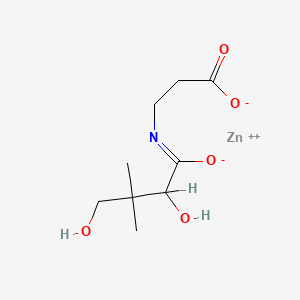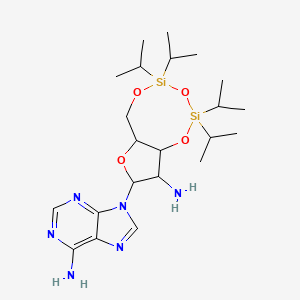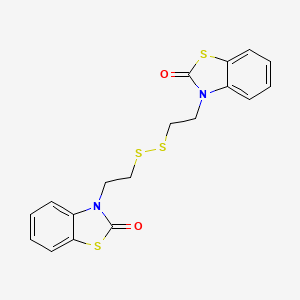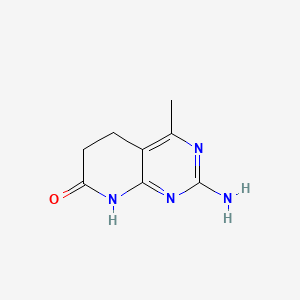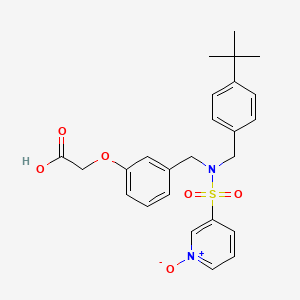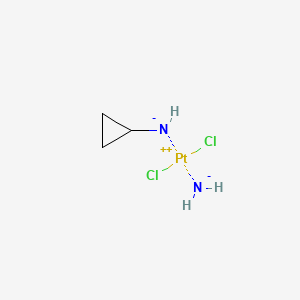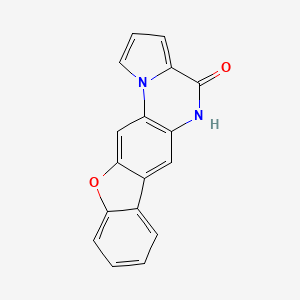
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring. This particular compound is notable for its fused ring system, which includes benzofuran, pyrrole, and quinoxaline moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the construction of the pyrrole ring, and finally the formation of the quinoxaline ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different pyrrole or benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound and its derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one include other heterocyclic compounds with fused ring systems, such as:
Benzofuroquinoxalines: Compounds with benzofuran and quinoxaline rings.
Pyrroloquinoxalines: Compounds with pyrrole and quinoxaline rings.
Benzofuroindoles: Compounds with benzofuran and indole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzofuran, pyrrole, and quinoxaline rings, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
72499-64-0 |
|---|---|
Molekularformel |
C17H10N2O2 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,12,14,16,18-octaen-9-one |
InChI |
InChI=1S/C17H10N2O2/c20-17-13-5-3-7-19(13)14-9-16-11(8-12(14)18-17)10-4-1-2-6-15(10)21-16/h1-9H,(H,18,20) |
InChI-Schlüssel |
UZHBLXOMWRPKHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


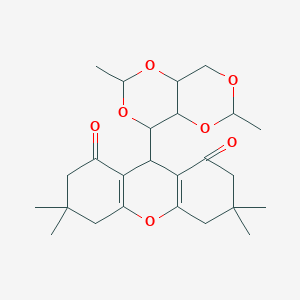
![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
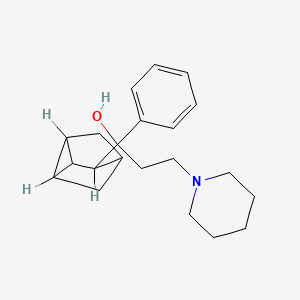
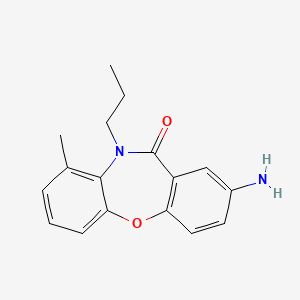
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
